molecular formula C10H20O2 B1260349 1alpha,3beta,4beta-p-Menthane-3,8-diol

1alpha,3beta,4beta-p-Menthane-3,8-diol

Cat. No. B1260349
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1alpha,3beta,4beta-p-menthane-3,8-diol is a 1r,3t,4t-p-menthane-3,8-diol. It is an enantiomer of a 1beta,3alpha,4alpha-p-menthane-3,8-diol.

Scientific Research Applications

Allelopathic Effects in Plants

  • Research on Eucalyptus citriodora has highlighted the allelopathic properties of p-menthane-3,8-diols, demonstrating their influence on the germination and growth of other plants, which may have implications for agricultural and ecological studies (Nishimura, Nakamura, & Mizutani, 1984).

Analytical Chemistry Applications

  • A study focused on the NMR chemical shifts of p-menthane-3,9-diols, combining molecular dynamics simulations with quantum mechanical calculations, providing valuable insights for analytical chemistry and molecular structure analysis (Casanovas et al., 2001).

Repellent Activities

  • An investigation into the repellent activities of stereoisomers of p-Menthane-3,8-diols against Anopheles gambiae , a mosquito species, has been conducted, suggesting potential applications in pest control (Barasa, Ndiege, Lwande, & Hassanali, 2002).

Synthesis and Chemical Process Research

  • There has been significant research in developing efficient synthesis methods for p-Menthane-3,8-diols, which is crucial for its practical applications in various fields such as pharmaceuticals and materials science. Studies have focused on optimizing synthesis from citronellal and exploring environmentally friendly processes (Yuasa & Tsuruta, 2000; Cheng et al., 2009).

properties

Product Name

1alpha,3beta,4beta-p-Menthane-3,8-diol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1R,2S,5S)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m0/s1

InChI Key

LMXFTMYMHGYJEI-XHNCKOQMSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H](C1)O)C(C)(C)O

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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